molecular formula C21H22BrN3O2 B4161255 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide

Cat. No.: B4161255
M. Wt: 428.3 g/mol
InChI Key: UMZXGULEIIULDN-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide is a complex organic compound that belongs to the class of quinoline derivatives. This compound is characterized by the presence of a bromine atom, a dimethylaminoethyl group, a methoxyphenyl group, and a quinolinecarboxamide structure. Quinoline derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide typically involves multiple steps, including the formation of the quinoline core, bromination, and subsequent functionalization. One common synthetic route involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent such as nitrobenzene.

    Bromination: The quinoline core is then brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the desired position.

    Functionalization: The brominated quinoline is further functionalized by reacting with 2-(dimethylamino)ethylamine and 3-methoxybenzoyl chloride to introduce the dimethylaminoethyl and methoxyphenyl groups, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to reduce specific functional groups.

    Substitution: The bromine atom in the compound can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, or alkoxides to form new derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Amines, thiols, alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a variety of new derivatives with different substituents.

Scientific Research Applications

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.

    Biological Research: It is used as a tool compound to study various biological processes and pathways, particularly those involving quinoline derivatives.

    Chemical Biology: The compound serves as a probe to investigate the interactions between small molecules and biological macromolecules such as proteins and nucleic acids.

    Industrial Applications: It may be used in the development of new materials, dyes, and catalysts due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.

    Interacting with Receptors: Acting as an agonist or antagonist of specific receptors, thereby influencing cellular signaling pathways.

    DNA Intercalation: Intercalating into DNA, which can affect DNA replication and transcription.

Comparison with Similar Compounds

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide can be compared with other quinoline derivatives, such as:

    Chloroquine: An antimalarial drug with a similar quinoline core structure.

    Quinidine: An antiarrhythmic agent derived from quinine.

    Quinacrine: An antiprotozoal and anti-inflammatory agent.

The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other quinoline derivatives.

Properties

IUPAC Name

6-bromo-N-[2-(dimethylamino)ethyl]-2-(3-methoxyphenyl)quinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22BrN3O2/c1-25(2)10-9-23-21(26)18-13-20(14-5-4-6-16(11-14)27-3)24-19-8-7-15(22)12-17(18)19/h4-8,11-13H,9-10H2,1-3H3,(H,23,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMZXGULEIIULDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCNC(=O)C1=CC(=NC2=C1C=C(C=C2)Br)C3=CC(=CC=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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